(2,4-Dichloropyridin-3-yl)(phenyl)methanone

Cross-coupling regioselectivity Palladium catalysis Halogenated pyridine building blocks

The compound (2,4-Dichloropyridin-3-yl)(phenyl)methanone (synonym: 3-Benzoyl-2,4-dichloropyridine) is a halogenated aryl ketone bearing a 2,4-dichloropyridine core linked via a carbonyl bridge to a phenyl ring. It possesses a molecular formula of C₁₂H₇Cl₂NO, a molecular weight of 252.09 g·mol⁻¹, a computed density of 1.365 g·cm⁻³, and a boiling point of 381.7 °C at 760 mmHg.

Molecular Formula C12H7Cl2NO
Molecular Weight 252.09 g/mol
CAS No. 134031-25-7
Cat. No. B140469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dichloropyridin-3-yl)(phenyl)methanone
CAS134031-25-7
Synonyms(2,4-Dichloropyridin-3-yl)(phenyl)methanone
Molecular FormulaC12H7Cl2NO
Molecular Weight252.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2Cl)Cl
InChIInChI=1S/C12H7Cl2NO/c13-9-6-7-15-12(14)10(9)11(16)8-4-2-1-3-5-8/h1-7H
InChIKeyMXMUPWBBSLEKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Dichloropyridin-3-yl)(phenyl)methanone (CAS 134031-25-7) – Core Physicochemical and Structural Identity for Procurement Screening


The compound (2,4-Dichloropyridin-3-yl)(phenyl)methanone (synonym: 3-Benzoyl-2,4-dichloropyridine) is a halogenated aryl ketone bearing a 2,4-dichloropyridine core linked via a carbonyl bridge to a phenyl ring [1]. It possesses a molecular formula of C₁₂H₇Cl₂NO, a molecular weight of 252.09 g·mol⁻¹, a computed density of 1.365 g·cm⁻³, and a boiling point of 381.7 °C at 760 mmHg . The dichlorination pattern on the pyridine ring—chlorine atoms at positions 2 and 4—combined with the benzoyl substituent at position 3, generates a distinct electronic and steric environment that governs its reactivity in cross-coupling and nucleophilic aromatic substitution reactions, distinguishing it from other dichloropyridine or benzoylpyridine regioisomers [2].

Why Regioisomeric Benzoylpyridines Cannot Substitute for (2,4-Dichloropyridin-3-yl)(phenyl)methanone in Synthesis and Screening


The precise placement of the two chlorine atoms on the pyridine ring (C‑2 and C‑4) versus on the benzoyl phenyl ring fundamentally alters reactivity, regioselectivity, and biological target engagement. In Pd‑catalyzed cross-coupling reactions, the electron‑withdrawing nature of the 3‑benzoyl substituent on 2,4‑dichloropyridine increases overall reactivity and modulates the C‑2 versus C‑4 coupling selectivity, a behavior not exhibited by isomers such as 3‑(2,4‑dichlorobenzoyl)pyridine (CAS 62247‑01‑2) where the chlorine atoms reside on the benzoyl ring [1]. Consequentially, medicinal chemistry campaigns that rely on selective sequential functionalization of the pyridine scaffold or on specific halogen‑bonding interactions with biological targets cannot interchangeably use regioisomeric analogs without compromising synthetic efficiency or target engagement [2].

Quantitative Differentiation Evidence for (2,4-Dichloropyridin-3-yl)(phenyl)methanone Versus Closest Analogs


Regiochemical Positioning of Chlorine Atoms Dictates Cross-Coupling Site Selectivity in Pd-Catalyzed Reactions

For 3‑substituted 2,4‑dichloropyridines, the electronic character of the 3‑substituent directly governs both overall reactivity and the C‑2 versus C‑4 coupling ratio in Stille and related Pd‑catalyzed cross‑couplings [1]. The benzoyl group at C‑3 (–C(=O)Ph) is electron‑withdrawing (Hammett σₚ ≈ +0.43), which increases the overall oxidative‑addition rate relative to analogs bearing electron‑donating 3‑substituents such as –NH₂ or –CH₃ [1][2]. In contrast, the regioisomer 3‑(2,4‑dichlorobenzoyl)pyridine (CAS 62247‑01‑2) lacks chlorine atoms on the pyridine ring entirely, eliminating the possibility of sequential C–Cl functionalization and fundamentally altering the accessible derivative space [3].

Cross-coupling regioselectivity Palladium catalysis Halogenated pyridine building blocks

Lipophilicity (XLogP3) and Topological Polar Surface Area Comparison with Alkyl-Substituted Analogs

The target compound exhibits an XLogP3 of 3.8 and a topological polar surface area (TPSA) of 29.9 Ų [1]. These values place it in a more lipophilic and membrane‑permeable range compared to alkyl‑substituted analogs such as cyclopropyl(2,4‑dichloropyridin‑3‑yl)methanone (C₉H₇Cl₂NO, MW 230.09) which, lacking the phenyl ring, are predicted to have lower logP. The higher logP of (2,4‑dichloropyridin‑3‑yl)(phenyl)methanone may favor binding to hydrophobic enzyme pockets or improve blood‑brain barrier penetration potential in central nervous system target programs [2].

Lipophilicity Drug-likeness Physicochemical profiling

Stability and Storage Requirements Differentiate This Compound from Hydrolytically Sensitive Analogs

The target compound requires refrigerated storage at 2–8 °C to maintain integrity, indicating moderate thermal lability . This contrasts with the non‑chlorinated parent compound 2‑benzoylpyridine (CAS 91‑01‑0), which is typically stable at ambient temperature. The presence of the two chlorine atoms on the electron‑deficient pyridine ring increases susceptibility to nucleophilic degradation pathways, including hydrolysis, particularly under basic or high‑temperature conditions. This necessitates controlled cold‑chain logistics during procurement and storage, a requirement not shared by the simpler benzoylpyridine scaffold .

Compound stability Storage conditions Procurement logistics

Distinct Halogen‑Bonding Donor Capacity Arising from Pyridine‑Bound Chlorine Atoms

The two chlorine substituents on the pyridine ring of the target compound can act as halogen‑bond donors, with the C‑2 chlorine positioned adjacent to the ring nitrogen exhibiting enhanced σ‑hole potential due to the electron‑withdrawing effect of both the ring nitrogen and the 3‑benzoyl group [1]. In the regioisomer 3‑(2,4‑dichlorobenzoyl)pyridine (CAS 62247‑01‑2), the chlorine atoms are situated on the benzoyl phenyl ring, where they experience different electronic environments and present distinct halogen‑bonding geometries [2]. This difference can be exploited in structure‑based drug design where specific halogen‑bonding interactions with protein backbone carbonyls or π‑systems are sought [1].

Halogen bonding Molecular recognition Crystal engineering

Available Purity Specification and Vendor Cataloging Enable Reproducible Procurement

Multiple independent vendors catalog the target compound at ≥95% purity, with some suppliers offering material at 98% purity (NLT 98%) . This contrasts with closely related analogs such as 3‑(2,4‑dichlorobenzoyl)pyridine or cyclobutyl(2,4‑dichloropyridin‑3‑yl)methanone, which have fewer catalogued suppliers and less consistently specified purity levels, potentially complicating reproducible procurement for multi‑step synthetic campaigns .

Compound purity Quality assurance Procurement specification

Optimal Procurement and Application Scenarios for (2,4-Dichloropyridin-3-yl)(phenyl)methanone Based on Differentiation Evidence


Sequential Pd‑Catalyzed Cross‑Coupling for Diversified Heterocyclic Library Synthesis

The 2,4‑dichloro pattern with a 3‑benzoyl substituent enables predictable sequential functionalization: C‑2 coupling (favored under standard Pd‑catalysis) followed by C‑4 derivatization under ligand‑controlled conditions. This strategy is directly supported by the regioselectivity data reported for 3‑substituted 2,4‑dichloropyridines [1]. The resulting scaffold can be systemically diversified to generate kinase inhibitor libraries or MCH receptor antagonist candidates, as implicated in patent literature where benzoylpyridine motifs appear in lead compounds [1].

Structure‑Based Drug Design Targeting Halogen‑Bonding Interactions

The pyridine‑bound chlorine atoms at C‑2 and C‑4 of the target compound offer halogen‑bond donor capacity distinct from regioisomers bearing chlorine on the benzoyl ring [1]. Computational docking and molecular electrostatic potential analysis can prospectively identify protein targets where the C‑2 chlorine (adjacent to the pyridine nitrogen and ortho to the 3‑benzoyl group) engages in halogen‑bonding interactions with backbone carbonyl oxygen atoms, a feature not achievable with the 3‑(2,4‑dichlorobenzoyl)pyridine scaffold [1]. This application is relevant for fragment‑based drug discovery and rational lead optimization campaigns.

Agrochemical Intermediate Exploiting the Benzoylpyridine Pharmacophore

Benzoylpyridine derivatives are disclosed as active ingredients in fungicidal compositions for agricultural and horticultural use [1]. The 2,4‑dichloro substitution pattern on the pyridine ring of the target compound enhances electrophilic character and may improve fungicidal potency relative to non‑chlorinated analogs. Procurement of the specific 2,4‑dichloropyridin‑3‑yl isomer ensures the correct electronic profile for target enzyme inhibition in phytopathogenic fungi, as indicated in the patent literature [1].

Building Block for Medicinal Chemistry SAR Exploration Around the Pyridine Core

With XLogP3 3.8, TPSA 29.9 Ų, and a molecular weight of 252 Da, the compound occupies a favorable drug‑like chemical space [1]. The two chlorine handles permit parallel derivatization strategies (Suzuki, Buchwald‑Hartwig, SNAr) to rapidly explore structure‑activity relationships around the pyridine core . The compound is identified by BOC Sciences as suitable for ligand screening and structure‑activity studies . Its availability from multiple suppliers at ≥95% purity ensures reproducible starting material quality, an essential prerequisite for generating interpretable SAR data in medicinal chemistry programs .

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